molecular formula C11H10N6OS2 B10877557 N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B10877557
M. Wt: 306.4 g/mol
InChI Key: RXEIKZDXUTYGFK-UHFFFAOYSA-N
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Description

N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety linked to a thiadiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the reaction of 1H-1,2,3-benzotriazole with a thiadiazole derivative under specific conditions. The benzotriazole fragment acts as a versatile synthetic auxiliary, facilitating the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using readily available starting materials such as benzotriazole and thiadiazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The thiadiazole ring further enhances these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)(1,1’-BIPHENYL)-2-AMINE
  • N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-2-BROMOANILINE
  • N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYANILINE

Uniqueness

N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to the presence of both benzotriazole and thiadiazole moieties, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C11H10N6OS2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[5-(benzotriazol-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H10N6OS2/c1-7(18)12-10-14-15-11(20-10)19-6-17-9-5-3-2-4-8(9)13-16-17/h2-5H,6H2,1H3,(H,12,14,18)

InChI Key

RXEIKZDXUTYGFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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